molecular formula C12H11N5O2 B116378 o6-Benzyl-8-oxoguanine CAS No. 158754-46-2

o6-Benzyl-8-oxoguanine

Cat. No.: B116378
CAS No.: 158754-46-2
M. Wt: 257.25 g/mol
InChI Key: VPMJBCMAJPZWIC-UHFFFAOYSA-N
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Description

O6-Benzyl-8-oxoguanine is a metabolite of O6-benzylguanine, which is known for its role as an inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This compound is significant in the field of cancer research due to its ability to enhance the effectiveness of alkylating agents used in chemotherapy .

Mechanism of Action

Target of Action

O6-Benzyl-8-oxoguanine (8-oxo-O6BG) is a modulator of the DNA repair protein, O6-alkylguanine-DNA alkyltransferase (AGT) . AGT plays a crucial role in the DNA repair mechanism, specifically in the repair of alkylated DNA .

Mode of Action

8-oxo-O6BG irreversibly inactivates the single-turnover DNA repair protein AGT . It achieves this by transferring its benzyl moiety to the cysteine residue at the active site of the enzyme . This interaction with AGT results in the inhibition of the DNA repair mechanism, thereby increasing the sensitivity of tumor cells to alkylating agents .

Biochemical Pathways

The primary biochemical pathway affected by 8-oxo-O6BG is the DNA repair pathway . Specifically, it targets the repair of 8-oxoguanine, a highly mutagenic and the most common oxidative DNA lesion . 8-oxoguanine in DNA induces a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways .

Pharmacokinetics

The pharmacokinetics of 8-oxo-O6BG have been studied in both plasma and cerebrospinal fluid (CSF). After administration, the peak concentration of 8-oxo-O6BG in CSF was found to be 1.9±0.4 microM, with a half-life (t1/2) of 0.76±0.03 hours . Both 8-oxo-O6BG and its parent compound, O6-Benzylguanine (O6BG), were detected in the plasma 0.5-3 hours after administration . The plasma peak concentration of 8-oxo-O6BG was 0.2 microM at 30 minutes and 0.6 microM at 3 hours .

Result of Action

The primary result of 8-oxo-O6BG’s action is the increased sensitivity of tumor cells to alkylating agents . By inhibiting the DNA repair mechanism, it allows these agents to exert their cytotoxic effects more effectively .

Action Environment

The action of 8-oxo-O6BG is influenced by the presence of reactive oxygen species (ROS). ROS, including hydroxyl radicals, superoxide, and hydrogen peroxide (H2O2), are continuously generated as byproducts of aerobic metabolism . These species can oxidize biomolecules, including the guanine base in nucleic acids, making it more vulnerable to producing 8-oxoguanine . This oxidative stress environment can enhance the action of 8-oxo-O6BG.

Biochemical Analysis

Biochemical Properties

“o6-Benzyl-8-oxoguanine” is involved in the DNA repair pathways, specifically in the inactivation of the AGT . It binds to AGT by transferring its benzyl moiety to the cysteine residue at the active site of the enzyme . This interaction with AGT enhances the sensitivity of tumor cell lines and tumor xenografts to alkylating agents .

Cellular Effects

The presence of “this compound” in cells can lead to a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . It also causes problems in aberrant quality and translational fidelity .

Molecular Mechanism

“this compound” exerts its effects at the molecular level through its interaction with AGT. It irreversibly inactivates the AGT, thereby increasing tumor-cell sensitivity to alkylating agents .

Temporal Effects in Laboratory Settings

In laboratory settings, “this compound” has been observed to have a half-life of 0.52+/-0.02 hours, indicating its stability over time . Its active metabolite, 8-oxo-O6BG, has a longer half-life of 0.76+/-0.03 hours .

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with different dosages. For instance, in nonhuman primates, a single 1-mg dose of “this compound” was well tolerated . The animals also tolerated 6 weekly intralumbar doses of “this compound” without toxicity .

Metabolic Pathways

“this compound” is involved in the DNA repair pathways . It is converted in mice, rats, and humans to an equally active, yet longer-lived metabolite, 8-oxo-O6BG, by CYP1A2, CYP3A4, and aldehyde oxidase .

Transport and Distribution

After administration, “this compound” and its active metabolite, 8-oxo-O6BG, were detected in the plasma 0.5-3 hours post-administration . This suggests that “this compound” is transported and distributed within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: O6-Benzyl-8-oxoguanine can be synthesized from O6-benzylguanine through oxidation. The oxidation process typically involves the use of enzymes such as aldehyde oxidase. The reaction conditions often include the presence of oxygen and a suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally prepared in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: O6-Benzyl-8-oxoguanine primarily undergoes oxidation reactions. It is formed as a result of the oxidation of O6-benzylguanine. The compound itself can participate in further oxidation reactions under specific conditions .

Common Reagents and Conditions: The oxidation of O6-benzylguanine to this compound typically involves the use of aldehyde oxidase as a catalyst. The reaction is carried out in the presence of oxygen and a suitable solvent, such as water or an organic solvent .

Major Products: The major product of the oxidation of O6-benzylguanine is this compound. Further oxidation can lead to the formation of other oxidized derivatives, depending on the reaction conditions and the presence of additional reagents .

Comparison with Similar Compounds

Similar Compounds:

  • O6-Benzylguanine
  • O6-Methylguanine
  • O6-Ethylguanine

Uniqueness: O6-Benzyl-8-oxoguanine is unique due to its specific role as a metabolite of O6-benzylguanine and its potent inhibitory effect on the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This makes it particularly valuable in enhancing the effectiveness of alkylating agents in cancer therapy .

Properties

IUPAC Name

2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJBCMAJPZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,4,5-Triamino-6-benzyloxypyrimidine (Pfleiderer et al., Chem. Ber., 94, 12-18 (1961)) (1.85 g, 8 mmol) and 1,1'-carbonyldiimidazole (1.30 g, 8 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) under argon. The solution was stirred at room temperature overnight and was mixed with water (200 mL) to precipitate a white solid. The solid was collected by filtration, and dissolved in 250 mL of aqueous 2N NaOH solution. Undissolved material was removed by filtration, and the filtrate was neutralized with glacial acetic acid to precipitate a white solid. The solid was collected by filtration, was washed with water, and was recrystallized from 50% aqueous ethanol to afford analytically pure 1c: yield, 1.63 g (79%); mp 256°-257° C. dec.; UV (pH 1) λmax 243 nm (ε=0.717×104), 306 (1.499×104); (pH 6.9) 243 (0.915×104), 290 (1.108×104); (pH 13) 249 (sh) (0.443×104), 293 (1.368×104); 1H NMR δ5.41 (s, 2H, ArCH2), 6.13 (s, 2H, NH2 , exchange with D2O), 7.33-7.51 (m, 5H, ArH), 10.46 (s, 1H, exchanges with D2O), 11.04 (s, 1H, exchanges with D2O); MS (EI) Calcd. m/z for C12H11N5O2 : 257.0912. Found: 257.0914. Anal. (C12H11N5O2. 1/2H2O) C, N, H.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

2,4,5-Triamino-6-benzyloxypyrimidine (Pfleiderer et al., Chem. Ber., 94, 12-18 (1961)) (1.85 g, 8 mmol) and 1,11-carbonyldiimidazole (1.30 g, 8 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) under argon. The solution was stirred at room temperature overnight and was mixed with water (200 mL) to precipitate a white solid. The solid was collected by filtration, and dissolved in 250 mL of aqueous 2 N NaOH solution. Undissolved material was removed by filtration, and the filtrate was neutralized with glacial acetic acid to precipitate a white solid. The solid was collected by filtration, was washed with water, and was recrystallized from 50% aqueous ethanol to afford analytically pure 1c: yield, 1.63 g (79%); mp 256-257° C. dec.; UV (pH 1) 1max 243 nm (e=0.717×104), 306 (1.499×104); (pH 6.9) 243 (0.915×104), 290 (1.108×104); (pH 13) 249 (sh) (0.443×104), 293 (1.368×104); 1H NMR d 5.41 (s, 2 H, ArCH2), 6.13 (s, 2 H, NH2, exchange with D2O), 7.33-7.51 (m, 5 H, ArH), 10.46 (s, 1 H, exchanges with D2O), 11.04 (s, 1 H, exchanges with D2O); MS (EI) Calcd. m/z for C12H11N5O2 : 257.0912. Found: 257.0914. Anal. (C12H11N5O2. 1/2 H2O) C, N, H.
Quantity
1.85 g
Type
reactant
Reaction Step One
[Compound]
Name
1,11-carbonyldiimidazole
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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